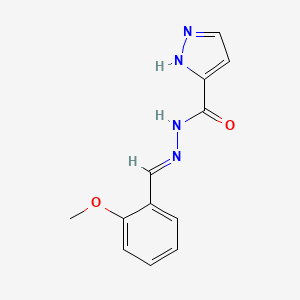
(4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone
説明
(4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone, also known as 5-MeO-DALT, is a psychoactive substance belonging to the class of tryptamines. It was first synthesized by David E. Nichols in 2004 and is structurally related to 5-MeO-DiPT and DALT. The compound has gained popularity in recent years due to its potential use in scientific research.
作用機序
The exact mechanism of action of (4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. Activation of this receptor by this compound is thought to lead to alterations in these processes, resulting in the psychoactive effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a range of physiological and psychological effects. These include changes in perception, mood, and thought processes. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and tremors.
実験室実験の利点と制限
One advantage of using (4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone in scientific research is its high affinity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in the central nervous system. However, one limitation is the potential for adverse effects, such as changes in heart rate and blood pressure, which could complicate the interpretation of results.
将来の方向性
There are several potential future directions for research involving (4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of interest is its effects on the brain and how these may be related to changes in perception and cognition. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of the compound, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, this compound is a psychoactive compound that has gained popularity in recent years due to its potential use in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor and may have potential therapeutic applications. However, further research is needed to better understand its effects on the brain and its potential for adverse effects.
合成法
The synthesis of (4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone involves a multi-step process starting with the reaction of 5-MeO-2-nitrobenzaldehyde and 4-aminophenylmethanone in the presence of sodium borohydride. This is followed by a series of reactions involving acetic anhydride, hydrochloric acid, and sodium hydroxide. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
(4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its psychoactive effects. Studies have also suggested that this compound may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
(4-aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-12-6-7-15-13(8-12)14(9-20-15)16(18)10-2-4-11(17)5-3-10/h2-9H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPULNJLZBFNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327881 | |
| Record name | (4-aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
352553-08-3 | |
| Record name | (4-aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)
![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)

![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)

![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)